molecular formula C20H18ClFN2O2 B8457980 8-chloro-4-(dimethylaminomethylene)-1-(2-fluoro-6-methoxy-phenyl)-3H-2-benzazepin-5-one

8-chloro-4-(dimethylaminomethylene)-1-(2-fluoro-6-methoxy-phenyl)-3H-2-benzazepin-5-one

Cat. No. B8457980
M. Wt: 372.8 g/mol
InChI Key: JHKMNEPSWXSRQR-UHFFFAOYSA-N
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Patent
US08653064B2

Procedure details

Trifluoroacetic acid (158 L) and water (8.3 L) were added to a reactor. A solution of 8 (37.8 kg, 90.5 mol) in dichloromethane (63 L) was added via a second reactor to the trifluoroacetic acid solution over a minimum of 60 min while maintaining the temperature between 20 and 30° C. The reactor containing the solution of 8 was rinsed with dichloromethane (19 L) and transferred to the reaction mixture while maintaining the temperature between 20 and 30° C. The mixture was heated to 30 to 35° C. and stirred for at least 19 h until ≧98.0% conversion was obtained by HPLC analysis. The mixture was concentrated under vacuum at 35 to 45° C. until 76 to 79 kg remained in the reactor. Dichloromethane (424 L) was added while maintaining the internal temperature between 20 and 30° C. N,N-Diisopropylethylamine (64 kg, 495 mol) was added over a minimum of 30 min while maintaining the temperature between 20 and 30° C. If the pH was <8.0 then 5 L portions of N,N-diisopropylethylamine were added until the pH was ≧8.0. The mixture was stirred at 20 to 30° C. for a minimum of 2 h until ≧99.0% conversion was obtained by HPLC analysis. Water (378 L) was added while maintaining the temperature between 20 and 25° C. and stirred for 30 min. The phases were separated and the organic phase was washed with a 10% w/w brine solution (38 kg NaCl in 340 kg of water). The phases were separated and the organic phase was dried with sodium sulfate (5.4 kg) for a minimum of 30 min at 20 to 25° C. The mixture was filtered and the reactor that contained the sodium sulfate mixture was rinsed with additional dichloromethane (27 L) and filtered. Dimethylformamide dimethylacetal (152 kg, 1276 mol) was added to the combined filtrate over a minimum of 30 min while maintaining the temperature between 20 and 30° C. The mixture was warmed to 37 to 42° C. and stirred for a minimum of 20 h until ≧99.0% conversion was obtained by HPLC analysis. The reaction mixture was concentrated under vacuum using a jacket temperature of 40 to 45° C. until 234 to 252 kg remained in the reactor. MTBE (355 L) was added at 35 to 40° C. and the resulting mixture was concentrated under vacuum using a jacket temperature of 40 to 45° C. until 414 to 432 kg remained in the reactor. The suspension was cooled to 20 to 25° C. over a minimum of 3 h and stirred for an additional 2 h. The suspension was filtered and washed at 20 to 25° C. while stirring with MTBE (2×50 L) followed by acetone (2×101 L). The wet cake was dried under vacuum at 35 to 45° C. to provide 28.0 kg (83% yield) of 9. 1H NMR (300 MHz, DMSO-d6) δ 7.87 (d, J=8.2 Hz, 1H), 7.63 (s, 1H), 7.58 (d, J=9.4 Hz, 1H), 7.42 (dd, J=6.96, 8.2 Hz, 1H), 6.94 (m, 2H), 4.83 (d, J=12.9 Hz, 1H), 3.44 (d, J=12.9 Hz, 2H), 3.31 (s, 3H), 3.22 (s, 6H); MS (ESI) m/z 373.2 (M+H+, 100%).
Quantity
158 L
Type
reactant
Reaction Step One
Name
Quantity
8.3 L
Type
solvent
Reaction Step One
Name
Quantity
37.8 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
63 L
Type
solvent
Reaction Step Two
Quantity
64 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
152 kg
Type
reactant
Reaction Step Five
Name
Quantity
378 L
Type
solvent
Reaction Step Six
Name
Yield
83%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=[O:4].[Cl:8][C:9]1[CH:14]=[CH:13][C:12]([C:15]#[C:16][CH2:17][NH:18]C(=O)OC(C)(C)C)=[C:11]([C:26](=O)[C:27]2[C:32]([O:33][CH3:34])=[CH:31][CH:30]=[CH:29][C:28]=2[F:35])[CH:10]=1.C(N(CC)C(C)C)(C)C.CO[CH:48](OC)[N:49]([CH3:51])[CH3:50]>ClCCl.O>[Cl:8][C:9]1[CH:14]=[CH:13][C:12]2[C:15](=[O:4])[C:16](=[CH:48][N:49]([CH3:50])[CH3:51])[CH2:17][N:18]=[C:26]([C:27]3[C:32]([O:33][CH3:34])=[CH:31][CH:30]=[CH:29][C:28]=3[F:35])[C:11]=2[CH:10]=1

Inputs

Step One
Name
Quantity
158 L
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
8.3 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
37.8 kg
Type
reactant
Smiles
ClC1=CC(=C(C=C1)C#CCNC(OC(C)(C)C)=O)C(C1=C(C=CC=C1OC)F)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
63 L
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
64 kg
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Five
Name
Quantity
152 kg
Type
reactant
Smiles
COC(N(C)C)OC
Step Six
Name
Quantity
378 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred for at least 19 h until ≧98.0% conversion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 20 and 30° C
ADDITION
Type
ADDITION
Details
The reactor containing the solution of 8
WASH
Type
WASH
Details
was rinsed with dichloromethane (19 L)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 20 and 30° C
CUSTOM
Type
CUSTOM
Details
was obtained by HPLC analysis
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under vacuum at 35 to 45° C. until 76 to 79 kg
ADDITION
Type
ADDITION
Details
Dichloromethane (424 L) was added
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature between 20 and 30° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 20 and 30° C
STIRRING
Type
STIRRING
Details
The mixture was stirred at 20 to 30° C. for a minimum of 2 h until ≧99.0% conversion
Duration
2 h
CUSTOM
Type
CUSTOM
Details
was obtained by HPLC analysis
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 20 and 25° C.
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with a 10% w/w brine solution (38 kg NaCl in 340 kg of water)
CUSTOM
Type
CUSTOM
Details
The phases were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried with sodium sulfate (5.4 kg) for a minimum of 30 min at 20 to 25° C
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
was rinsed with additional dichloromethane (27 L)
FILTRATION
Type
FILTRATION
Details
filtered
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 20 and 30° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 37 to 42° C.
STIRRING
Type
STIRRING
Details
stirred for a minimum of 20 h until ≧99.0% conversion
Duration
20 h
CUSTOM
Type
CUSTOM
Details
was obtained by HPLC analysis
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
a jacket temperature of 40 to 45° C.
ADDITION
Type
ADDITION
Details
MTBE (355 L) was added at 35 to 40° C.
CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
a jacket temperature of 40 to 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled to 20 to 25° C. over a minimum of 3 h
Duration
3 h
STIRRING
Type
STIRRING
Details
stirred for an additional 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed at 20 to 25° C.
STIRRING
Type
STIRRING
Details
while stirring with MTBE (2×50 L)
CUSTOM
Type
CUSTOM
Details
The wet cake was dried under vacuum at 35 to 45° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(C(C(CN=C2C2=C(C=CC=C2OC)F)=CN(C)C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28 kg
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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